molecular formula C11H16N2O4S B13575700 2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid

2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid

Cat. No.: B13575700
M. Wt: 272.32 g/mol
InChI Key: UYRZZVWOTWKOFQ-UHFFFAOYSA-N
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Description

2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid is an organic compound with the molecular formula C11H16N2O4S. This compound is notable for its use as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tert-butoxycarbonyl (BOC) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with the thiazole ring.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the BOC protecting group, typically using acidic conditions such as trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as proteins or nucleic acids. The thiazole ring and aminoethyl group play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)thiazole-5-carboxylic acid: Lacks the BOC protecting group, making it more reactive but less stable.

    2-(2-((Methoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid: Features a methoxycarbonyl protecting group instead of BOC, offering different reactivity and stability profiles.

    2-(2-((Acetyl)amino)ethyl)thiazole-5-carboxylic acid: Contains an acetyl protecting group, which is easier to remove but provides less protection during synthesis.

Uniqueness

2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid is unique due to its BOC protecting group, which offers a balance between stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-6-7(18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)

InChI Key

UYRZZVWOTWKOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(S1)C(=O)O

Origin of Product

United States

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